1-(2-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)ethyl)pyrrolidin-2-one
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Overview
Description
1-(2-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)ethyl)pyrrolidin-2-one is a synthetic compound used in various scientific fields due to its unique chemical properties. It features a pyrrolidin-2-one core linked to a 5,6-Dimethylpyrimidin-4-yl group via a piperidin-1-yl-ethyl bridge. This configuration grants it potential for diverse applications in chemical, biological, medicinal, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 1-(2-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)ethyl)pyrrolidin-2-one typically involves multi-step organic reactions. A common approach includes the alkylation of pyrrolidin-2-one with a halogenated piperidine derivative. The resulting intermediate is then reacted with a dimethylpyrimidinyl methanol derivative under basic conditions to form the target compound.
Industrial Production Methods:
In industrial settings, large-scale production may involve optimized reaction conditions such as the use of catalytic agents to enhance yield. Automated processes may also be employed to streamline the synthesis and ensure consistency in product quality.
Chemical Reactions Analysis
Types of Reactions:
1-(2-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)ethyl)pyrrolidin-2-one undergoes a variety of chemical reactions including oxidation, reduction, and substitution.
Oxidation: This compound can be oxidized at the pyrimidinyl group to introduce functional groups like hydroxyl or carbonyl.
Reduction: Reduction reactions might target the pyrrolidin-2-one ring, affecting its saturation and altering its chemical behavior.
Common Reagents and Conditions:
Oxidizing agents: : Such as potassium permanganate or chromium trioxide.
Reducing agents: : Such as lithium aluminium hydride or hydrogen in the presence of palladium catalyst.
Solvents: : Often polar aprotic solvents like dimethyl sulfoxide or dimethylformamide are used.
Major Products Formed:
The products vary depending on the reaction type but commonly include hydroxylated, carbonylated, or alkylated derivatives of the original compound.
Scientific Research Applications
1-(2-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)ethyl)pyrrolidin-2-one is utilized in numerous research areas:
Chemistry: : As a building block for more complex molecules in synthetic organic chemistry.
Biology: : To study biochemical pathways, particularly those involving pyrimidine and piperidine derivatives.
Industry: : Used in the manufacture of specialty chemicals and as an intermediate in the synthesis of advanced materials.
Mechanism of Action
The compound’s mechanism of action depends on its application:
In biological systems , it interacts with cellular targets like enzymes or receptors, modulating their activity. The piperidine moiety can influence the compound’s binding affinity and selectivity towards these targets.
In chemical synthesis , its structure allows it to act as a versatile intermediate, facilitating the formation of various derivatives through its reactive sites.
Comparison with Similar Compounds
1-(2-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)ethyl)pyrrolidin-2-one is unique due to the specific functional groups it contains, but similar compounds include:
1-(2-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)ethyl)pyrrolidin-2-one: : which has one fewer methyl group on the pyrimidine ring.
1-(2-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)ethyl)piperidin-2-one: : where the pyrrolidinone is replaced with piperidinone.
Uniqueness:
The distinct combination of a dimethylpyrimidinyl moiety with a piperidin-1-yl-ethyl-pyrrolidinone structure provides unique reactivity and biological activity profiles, making it a valuable molecule in diverse research and industrial applications.
Properties
IUPAC Name |
1-[2-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]ethyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O2/c1-14-15(2)19-13-20-18(14)24-12-16-5-8-21(9-6-16)10-11-22-7-3-4-17(22)23/h13,16H,3-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQBGWSDQPFVIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)CCN3CCCC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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